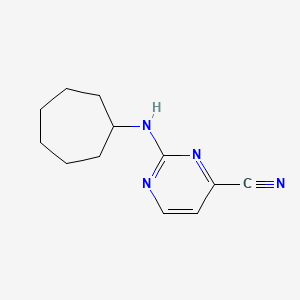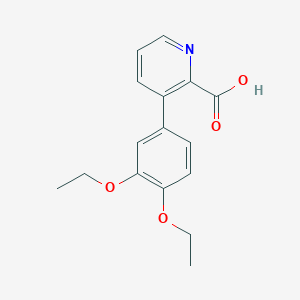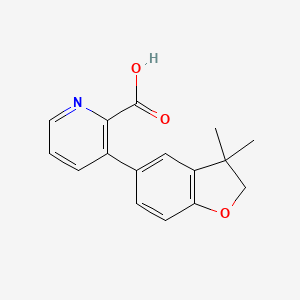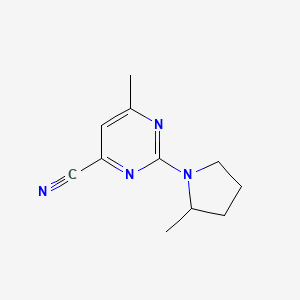
2-(Cycloheptylamino)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cycloheptylamino)pyrimidine-4-carbonitrile is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative with a cycloheptylamine group and a carbonitrile group attached to it.
Applications De Recherche Scientifique
2-(Cycloheptylamino)pyrimidine-4-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Cycloheptylamino)pyrimidine-4-carbonitrile has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Cycloheptylamino)pyrimidine-4-carbonitrile in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its unknown mechanism of action, which requires further investigation.
Orientations Futures
There are several future directions for the study of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile. One potential direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases, should be explored.
Méthodes De Synthèse
The synthesis of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile involves a multistep process. The first step involves the reaction of cycloheptylamine with ethyl acetoacetate to form 2-(cycloheptylamino)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of this intermediate with guanidine to form 2-(cycloheptylamino)-4,6-dioxo-5-nitro-1,2,3,4-tetrahydropyrimidine. Finally, the reduction of the nitro group in the presence of a palladium catalyst and hydrogen gas leads to the formation of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile.
Propriétés
IUPAC Name |
2-(cycloheptylamino)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-11-7-8-14-12(16-11)15-10-5-3-1-2-4-6-10/h7-8,10H,1-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYVFWDZVNPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptylamino)pyrimidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
